5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a trifluoromethyl group attached to the phenyl ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and 2-(trifluoromethyl)aniline.
Coupling Reaction: The key step involves the coupling of 5-fluoropyridine with 2-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or phenyl derivatives.
Scientific Research Applications
5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, contributing to its potency and selectivity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(trifluoromethyl)pyridine: Similar structure but lacks the carboxamide group.
2-fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
N-(2-trifluoromethylphenyl)pyridine-3-carboxamide: Similar structure but lacks the fluorine atom at the 5th position of the pyridine ring
Uniqueness
5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the combination of the fluorine atom at the 5th position of the pyridine ring and the trifluoromethyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H8F4N2O |
---|---|
Molecular Weight |
284.21 g/mol |
IUPAC Name |
5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8F4N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20) |
InChI Key |
CGKKKJILITYJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.